molecular formula C19H17NO4 B13695951 Ethyl 5-(4-(benzyloxy)phenyl)isoxazole-3-carboxylate

Ethyl 5-(4-(benzyloxy)phenyl)isoxazole-3-carboxylate

Cat. No.: B13695951
M. Wt: 323.3 g/mol
InChI Key: ACJXJGGKJVQPSC-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(benzyloxy)phenyl)isoxazole-3-carboxylate is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-(benzyloxy)phenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with olefins, leading to the formation of isoxazole derivatives . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis and catalyst-free methods are also being investigated to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(benzyloxy)phenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(4-(benzyloxy)phenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-(benzyloxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-phenylisoxazole-3-carboxylate
  • Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-(4-(benzyloxy)phenyl)isoxazole-3-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its activity and selectivity in various applications compared to other similar compounds .

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

ethyl 5-(4-phenylmethoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C19H17NO4/c1-2-22-19(21)17-12-18(24-20-17)15-8-10-16(11-9-15)23-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3

InChI Key

ACJXJGGKJVQPSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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